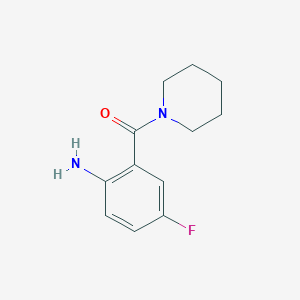![molecular formula C15H20N4O B1386093 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane CAS No. 1094668-16-2](/img/structure/B1386093.png)
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane, also known as 4-Methyl-1,4-diazepane-1-oxa-3-azacyclohexane, is a heterocyclic compound with a wide range of potential applications in the field of scientific research. It is a cyclic compound containing a five-membered ring of two nitrogen atoms, two oxygen atoms and one carbon atom, with a methyl group attached to the nitrogen atom. The compound is a white crystalline solid with a melting point of 185-186°C. It is soluble in water, alcohol, and a variety of organic solvents.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of a 1,4-diazepane with a 3-(4-methylphenyl)-1,2,4-oxadiazole derivative. The oxadiazole derivative is first synthesized and then coupled with the 1,4-diazepane to form the final product.
Starting Materials
4-methylbenzoyl hydrazide, Phosphorus oxychloride, Sodium hydroxide, 4-methylphenylhydrazine, 1,4-diaminobutane
Reaction
Synthesis of 3-(4-methylphenyl)-1,2,4-oxadiazole: 4-methylbenzoyl hydrazide is reacted with phosphorus oxychloride to form the corresponding acyl chloride. This is then reacted with sodium hydroxide and 4-methylphenylhydrazine to form the oxadiazole derivative., Coupling of 1,4-diaminobutane with oxadiazole derivative: The oxadiazole derivative is then coupled with 1,4-diaminobutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane.
Aplicaciones Científicas De Investigación
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane has a wide range of potential applications in scientific research. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as 1,4-diazepane-1-oxa-3-azacyclohexane-2-thione, 1,4-diazepane-1-oxa-3-azacyclohexane-2-thiol, and 1,4-diazepane-1-oxa-3-azacyclohexane-2-sulfonamide. It has also been used in the synthesis of polymers and polymeric materials, as well as in the synthesis of drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane is not yet fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes involved in inflammation. It is also believed to have anti-inflammatory, anti-oxidative, and anti-cancer activities.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane are not yet fully understood. However, it is thought to have anti-inflammatory, anti-oxidative, and anti-cancer activities. In vitro studies have demonstrated that it can inhibit the activity of cyclooxygenase-2 (COX-2) and other enzymes involved in inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane in laboratory experiments include its low cost, ease of synthesis, and potential for use in a wide range of applications. It is also relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its lack of solubility in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
For the use of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane in scientific research include further investigation into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, further research into its anti-inflammatory, anti-oxidative, and anti-cancer activities could lead to the development of new therapeutic agents. Finally, further investigation into its potential for use in the synthesis of polymers and polymeric materials could lead to the development of new materials with improved properties.
Propiedades
IUPAC Name |
5-(1,4-diazepan-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-12-3-5-13(6-4-12)15-17-14(20-18-15)11-19-9-2-7-16-8-10-19/h3-6,16H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFNBVMQUZXECH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

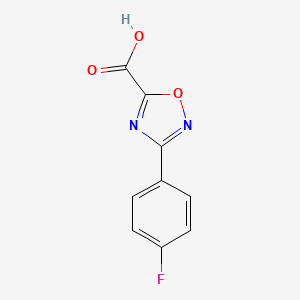
![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)
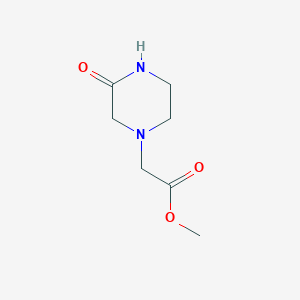
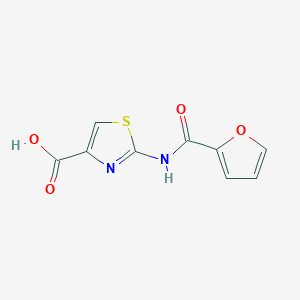
![N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine](/img/structure/B1386016.png)
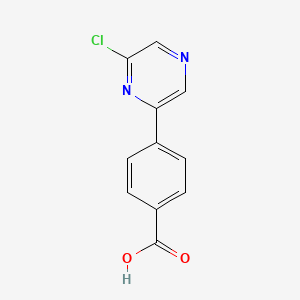
![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)
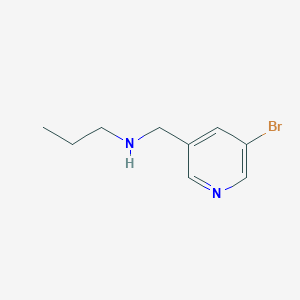
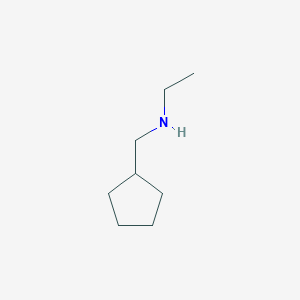
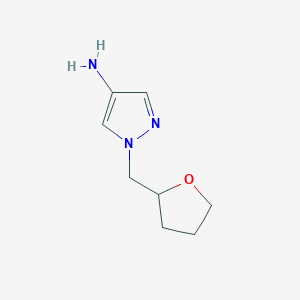
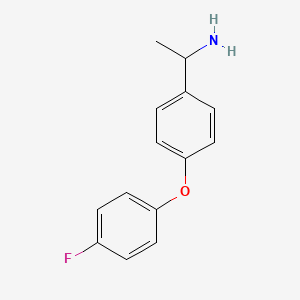
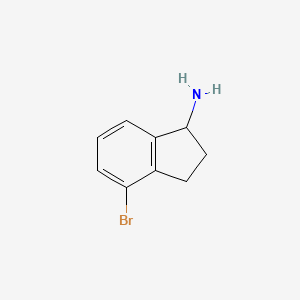
![{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine](/img/structure/B1386030.png)
